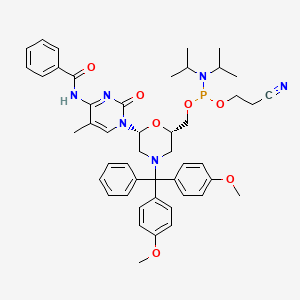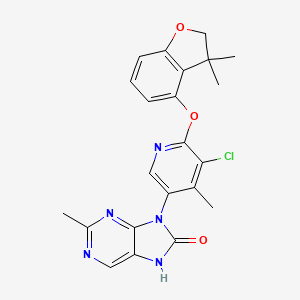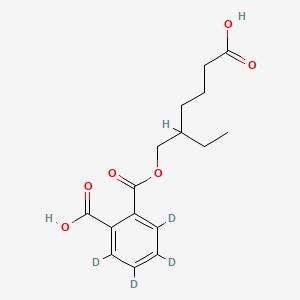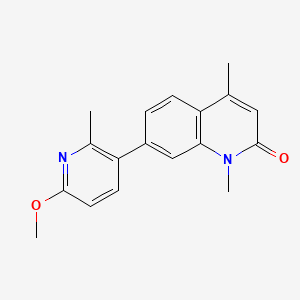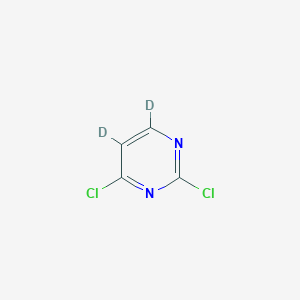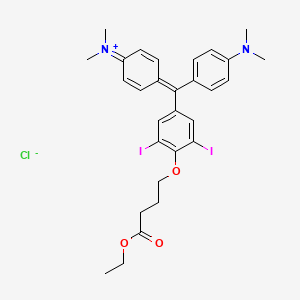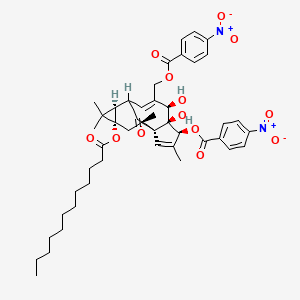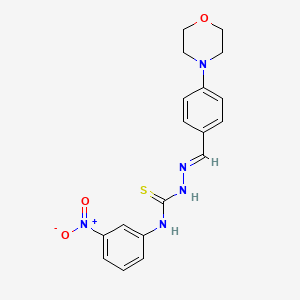
Npp3-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has shown significant inhibitory activity against NPP3 and NPP1, with IC50 values of 0.24 μM and 1.37 μM, respectively . Npp3-IN-1 is primarily used in scientific research to study the role of NPP3 in various biological processes.
Méthodes De Préparation
The synthesis of Npp3-IN-1 involves the use of morpholine-based thiosemicarbazones. The synthetic route includes the reaction of morpholine with thiosemicarbazide under specific conditions to form the desired compound The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Analyse Des Réactions Chimiques
Npp3-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers.
Applications De Recherche Scientifique
Npp3-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of phosphodiesterase/pyrophosphatase enzymes and their role in various biochemical pathways . In biology, this compound is used to investigate the regulation of extracellular nucleotide levels and their impact on cellular signaling . In medicine, this compound is being explored for its potential therapeutic applications in diseases such as cancer, where it may help modulate immune responses and inhibit tumor growth . Additionally, this compound is used in industrial research to develop new inhibitors for various biochemical targets.
Mécanisme D'action
Npp3-IN-1 exerts its effects by inhibiting the activity of phosphodiesterase/pyrophosphatase-3 (NPP3). This enzyme is involved in the hydrolysis of extracellular nucleotides, which play a crucial role in cellular signaling and immune responses . By inhibiting NPP3, this compound reduces the levels of extracellular nucleotides, thereby modulating various biological processes. The molecular targets of this compound include the active site of NPP3, where it binds and prevents the enzyme from catalyzing its substrate .
Comparaison Avec Des Composés Similaires
Npp3-IN-1 is unique in its high selectivity and potency as an inhibitor of NPP3. Similar compounds include other nucleotide pyrophosphatase/phosphodiesterase inhibitors such as NPP1-IN-2 and autotaxin inhibitors . Compared to these compounds, this compound has shown superior inhibitory activity and selectivity for NPP3, making it a valuable tool for scientific research . Other similar compounds include inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (eNPP1) and eNPP2, which have different substrate specificities and biological functions .
Propriétés
Formule moléculaire |
C18H19N5O3S |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
1-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-(3-nitrophenyl)thiourea |
InChI |
InChI=1S/C18H19N5O3S/c24-23(25)17-3-1-2-15(12-17)20-18(27)21-19-13-14-4-6-16(7-5-14)22-8-10-26-11-9-22/h1-7,12-13H,8-11H2,(H2,20,21,27)/b19-13+ |
Clé InChI |
OXSWURKJMQYLKP-CPNJWEJPSA-N |
SMILES isomérique |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


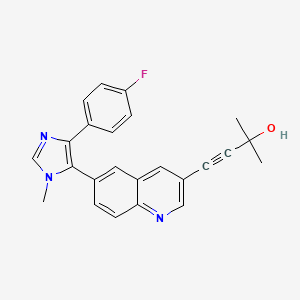
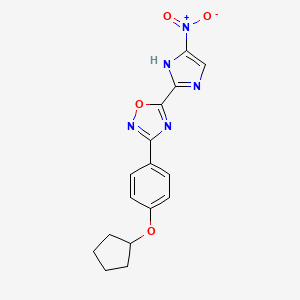
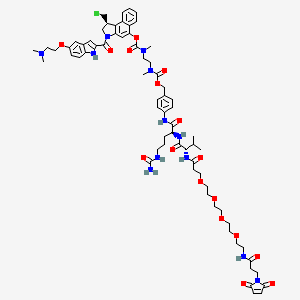

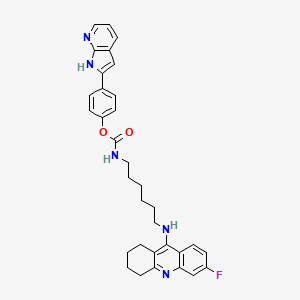
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
